![molecular formula C14H13BrO2 B1280904 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl CAS No. 168849-77-2](/img/structure/B1280904.png)
4'-Bromo-2,6-dimethoxy-1,1'-biphenyl
Overview
Description
“4’-Bromo-2,6-dimethoxy-1,1’-biphenyl” is a chemical compound with the molecular formula C14H13BrO2 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of “4’-Bromo-2,6-dimethoxy-1,1’-biphenyl” can be achieved from 2,6-Dimethoxybenzoic acid and 4-BROMOBENZENEBORONIC ACID NEOPENTYL GLYCOL ESTER . Another method involves the use of tetrakis (triphenylphosphine) palladium (0) and silver carbonate in tetrahydrofuran . A yield of 72% was obtained when palladium (II) trifluoroacetate and silver carbonate were used in dimethyl sulfoxide at 120℃ for 2 hours .
Molecular Structure Analysis
The molecular structure of “4’-Bromo-2,6-dimethoxy-1,1’-biphenyl” consists of a biphenyl core with bromo and dimethoxy substituents . The exact 3D structure can be computed using specialized software .
Chemical Reactions Analysis
“4’-Bromo-2,6-dimethoxy-1,1’-biphenyl” can participate in cross-coupling reactions . It is often used as a ligand in palladium-catalyzed cross-coupling reactions .
Scientific Research Applications
Organic Synthesis Intermediates
“4’-Bromo-2,6-dimethoxy-1,1’-biphenyl” can serve as an intermediate in the synthesis of complex organic molecules. Its bromo and methoxy groups make it a versatile precursor for various coupling reactions, such as the Suzuki-Miyaura coupling, which is used to form carbon-carbon bonds in pharmaceuticals and agrochemicals .
Coenzyme Qn Synthesis
The related compound “5-bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone” is a key intermediate for preparing Coenzyme Qn family . By analogy, “4’-Bromo-2,6-dimethoxy-1,1’-biphenyl” might be used in the synthesis of similar bioactive quinones.
Environmental Studies
Biphenyl derivatives are structurally similar to certain polychlorinated biphenyls (PCBs), which are environmental pollutants. This compound could be used in environmental studies to understand the behavior and degradation of PCBs in ecosystems .
Safety and Hazards
“4’-Bromo-2,6-dimethoxy-1,1’-biphenyl” is for R&D use only and not for medicinal, household or other use . It is advised to handle it under inert gas and protect it from moisture . It should be kept away from heat/sparks/open flames/hot surfaces . It is also advised to avoid breathing dust/fume/gas/mist/vapours/spray .
Mechanism of Action
Target of Action
The primary target of 4’-Bromo-2,6-dimethoxy-1,1’-biphenyl is the palladium catalyst in the Suzuki–Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to synthesize biaryl compounds, an important class of compounds in organic chemistry .
Mode of Action
The compound interacts with its target through a process called transmetalation . In this process, the organoboron compound (like 4’-Bromo-2,6-dimethoxy-1,1’-biphenyl) transfers its organic group to the palladium catalyst . This results in the formation of a new carbon-carbon bond, a critical step in the Suzuki–Miyaura coupling reaction .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by 4’-Bromo-2,6-dimethoxy-1,1’-biphenyl . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of biaryl compounds, which are key structures in many organic compounds .
Pharmacokinetics
Its metabolism and excretion would depend on the specific biological system in which it is used .
Result of Action
The primary result of the action of 4’-Bromo-2,6-dimethoxy-1,1’-biphenyl is the formation of a new carbon-carbon bond in the Suzuki–Miyaura coupling reaction . This enables the synthesis of complex organic compounds from simpler precursors .
Action Environment
The efficacy and stability of 4’-Bromo-2,6-dimethoxy-1,1’-biphenyl are influenced by several environmental factors. For instance, the compound is air- and moisture-stable, and thermally stable . These properties make it suitable for use in a variety of chemical reactions .
properties
IUPAC Name |
2-(4-bromophenyl)-1,3-dimethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO2/c1-16-12-4-3-5-13(17-2)14(12)10-6-8-11(15)9-7-10/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWPUEAMHLXATE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Bromo-2,6-dimethoxy-1,1'-biphenyl |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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